molecular formula C15H24ClNO B1394735 4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride CAS No. 1220033-12-4

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride

Cat. No.: B1394735
CAS No.: 1220033-12-4
M. Wt: 269.81 g/mol
InChI Key: MJVAWLZPRXLJAP-UHFFFAOYSA-N
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Description

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-[(4-isopropylbenzyl)oxy] group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride typically involves the reaction of 4-isopropylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, methanol, dichloromethane

Scientific Research Applications

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Ethylbenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Propylbenzyl)oxy]piperidine hydrochloride

These compounds share a similar piperidine core but differ in the substituents on the benzyl group. The unique isopropyl group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural features and potential biological activities. This compound is a derivative of piperidine, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN, indicating the presence of a piperidine ring substituted with a 4-isopropylbenzyl ether group. This unique structure is believed to influence its interaction with various biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety often engages in interactions with receptors and enzymes, potentially modulating their activity and influencing signaling pathways related to mood regulation, cognition, and pain perception.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeNotable Activity
4-[(3-Methoxybenzyl)oxy]piperidine hydrochlorideMethoxy-substituted piperidineNeuroactive, potential AChE inhibitor
4-[(3-Chlorobenzyl)oxy]piperidine hydrochlorideChlorine-substituted piperidineAntimicrobial activity
1-(3-n-butoxypropyl)-piperidineButoxy-substituted piperidineImmunostimulatory effects

This table illustrates how variations in substituents on the piperidine ring can lead to different biological activities.

Case Studies

Several studies have explored the pharmacological potential of piperidine derivatives:

  • Neuroprotective Studies : A study investigated a series of piperidine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new piperidine derivatives and evaluating their antimicrobial properties. Some compounds demonstrated strong inhibitory effects against Salmonella typhi, highlighting the potential of these derivatives as novel antibacterial agents .
  • Enzyme Inhibition Research : A study evaluating various piperidine compounds found that several exhibited significant AChE inhibition, with IC50 values comparable to established inhibitors. This positions them as candidates for further development in treating cognitive impairments associated with Alzheimer's disease .

Properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16-10-8-15;/h3-6,12,15-16H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAWLZPRXLJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-12-4
Record name Piperidine, 4-[[4-(1-methylethyl)phenyl]methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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